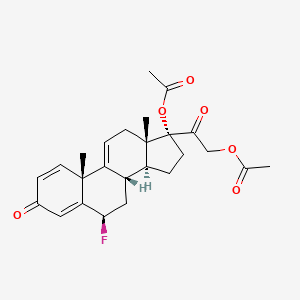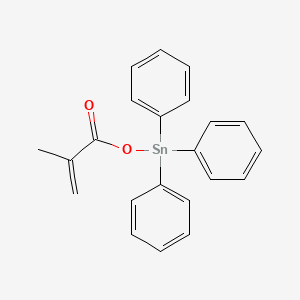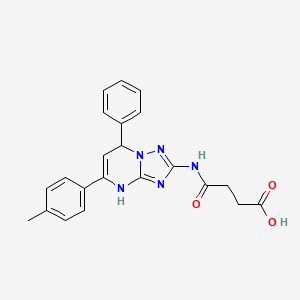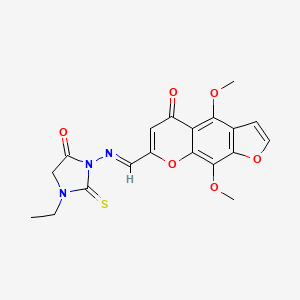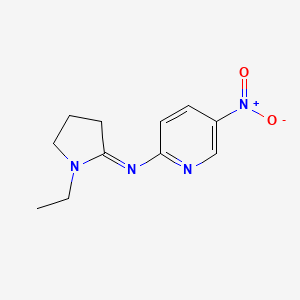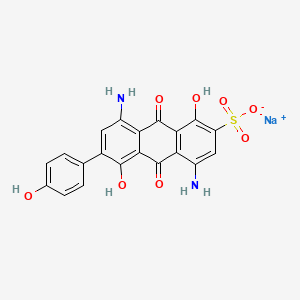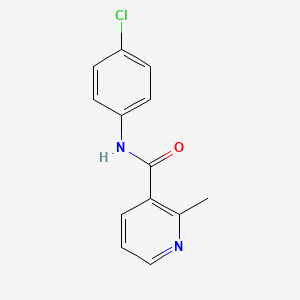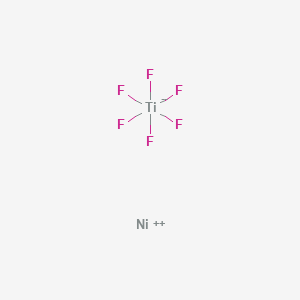
hexafluorotitanium(2-);nickel(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluorotitanium(2-);nickel(2+) is an inorganic compound with the molecular formula F₆NiTi. It is composed of hexafluorotitanium and nickel ions, forming a complex structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of hexafluorotitanium(2-);nickel(2+) typically involves the reaction of titanium and nickel salts with fluoride sources under controlled conditions. One common method is the co-precipitation technique, where titanium and nickel salts are dissolved in an aqueous solution, followed by the addition of a fluoride source such as hydrofluoric acid. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of hexafluorotitanium(2-);nickel(2+) may involve large-scale chemical reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluorotitanium(2-);nickel(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as hydrogen gas.
Substitution: The fluoride ions in the compound can be substituted by other halides or ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrofluoric acid, hydrogen gas, and various halide salts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state species .
Applications De Recherche Scientifique
Hexafluorotitanium(2-);nickel(2+) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of hexafluorotitanium(2-);nickel(2+) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium hexafluorotitanate: An inorganic compound with similar fluoride and titanium components but different cationic species.
Ammonium hexafluorotitanate: Another compound with hexafluorotitanium but with ammonium ions instead of nickel.
Uniqueness
Hexafluorotitanium(2-);nickel(2+) is unique due to the presence of both titanium and nickel ions, which impart distinct chemical and physical properties. This combination allows for specific applications that may not be achievable with other similar compounds .
Propriétés
Numéro CAS |
34109-80-3 |
|---|---|
Formule moléculaire |
F6NiTi |
Poids moléculaire |
220.551 g/mol |
Nom IUPAC |
hexafluorotitanium(2-);nickel(2+) |
InChI |
InChI=1S/6FH.Ni.Ti/h6*1H;;/q;;;;;;+2;+4/p-6 |
Clé InChI |
GZJGYSISOMACBB-UHFFFAOYSA-H |
SMILES canonique |
F[Ti-2](F)(F)(F)(F)F.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


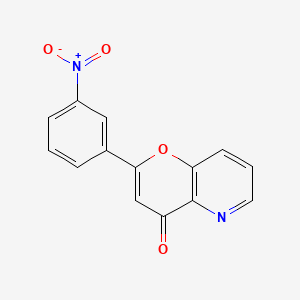
![4-[4-(2-morpholin-4-ylethyl)-2-phenylpyrrolo[1,2-a]benzimidazol-3-yl]benzene-1,2-diol;sulfuric acid](/img/structure/B15182159.png)
